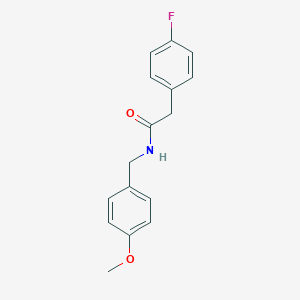
2-(4-fluorophenyl)-N-(4-methoxybenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorophenyl)-N-(4-methoxybenzyl)acetamide, also known as FMA, is a chemical compound that has been widely used in scientific research. It belongs to the family of amides and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
2-(4-fluorophenyl)-N-(4-methoxybenzyl)acetamide binds to the sigma-1 receptor and modulates its activity. This leads to the activation of various signaling pathways, including the ERK1/2 and AKT pathways. 2-(4-fluorophenyl)-N-(4-methoxybenzyl)acetamide has also been found to inhibit the activity of the Na+/K+ ATPase pump, which is involved in the regulation of cellular ion homeostasis. The exact mechanism of action of 2-(4-fluorophenyl)-N-(4-methoxybenzyl)acetamide is still under investigation.
Biochemical and Physiological Effects
2-(4-fluorophenyl)-N-(4-methoxybenzyl)acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to have analgesic, anxiolytic, and antidepressant properties in animal models. 2-(4-fluorophenyl)-N-(4-methoxybenzyl)acetamide has also been found to enhance learning and memory in rodents. Additionally, 2-(4-fluorophenyl)-N-(4-methoxybenzyl)acetamide has been found to have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-fluorophenyl)-N-(4-methoxybenzyl)acetamide in lab experiments is its high affinity for the sigma-1 receptor. This makes it an ideal tool for investigating the role of this receptor in various cellular processes. However, 2-(4-fluorophenyl)-N-(4-methoxybenzyl)acetamide has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, 2-(4-fluorophenyl)-N-(4-methoxybenzyl)acetamide has a low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 2-(4-fluorophenyl)-N-(4-methoxybenzyl)acetamide. One area of research is the development of more potent and selective sigma-1 receptor ligands. This could lead to the development of new drugs for the treatment of various diseases, including cancer, neurodegenerative disorders, and psychiatric disorders. Another area of research is the investigation of the long-term effects of 2-(4-fluorophenyl)-N-(4-methoxybenzyl)acetamide on cellular processes. This could provide valuable insights into the role of the sigma-1 receptor in various physiological and pathological processes. Finally, the development of new methods for the administration of 2-(4-fluorophenyl)-N-(4-methoxybenzyl)acetamide could improve its efficacy and reduce its side effects.
Méthodes De Synthèse
The synthesis of 2-(4-fluorophenyl)-N-(4-methoxybenzyl)acetamide involves the reaction of 4-fluoroacetophenone with 4-methoxybenzylamine in the presence of acetic acid and sodium borohydride. The resulting product is purified through recrystallization using ethanol and water. The yield of 2-(4-fluorophenyl)-N-(4-methoxybenzyl)acetamide is typically around 70%.
Applications De Recherche Scientifique
2-(4-fluorophenyl)-N-(4-methoxybenzyl)acetamide has been widely used in scientific research as a tool to investigate the mechanism of action of various biological processes. It has been found to have an affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes such as calcium signaling, ion channel regulation, and neurotransmitter release. 2-(4-fluorophenyl)-N-(4-methoxybenzyl)acetamide has also been used to study the role of sigma-1 receptors in cancer cell proliferation and migration.
Propriétés
Formule moléculaire |
C16H16FNO2 |
|---|---|
Poids moléculaire |
273.3 g/mol |
Nom IUPAC |
2-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C16H16FNO2/c1-20-15-8-4-13(5-9-15)11-18-16(19)10-12-2-6-14(17)7-3-12/h2-9H,10-11H2,1H3,(H,18,19) |
Clé InChI |
ZCUBRQJEZBICNX-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(=O)CC2=CC=C(C=C2)F |
SMILES canonique |
COC1=CC=C(C=C1)CNC(=O)CC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



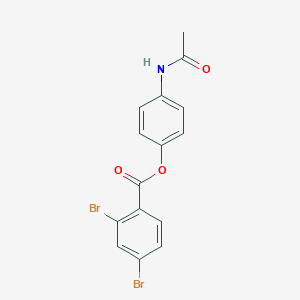
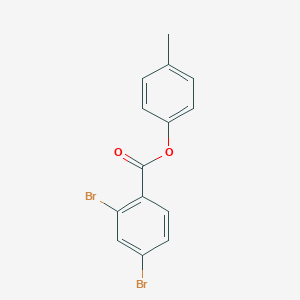
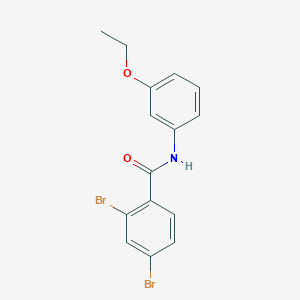

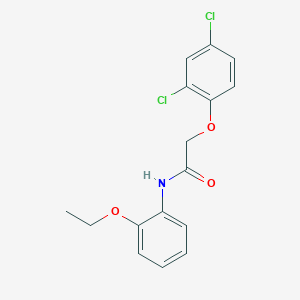
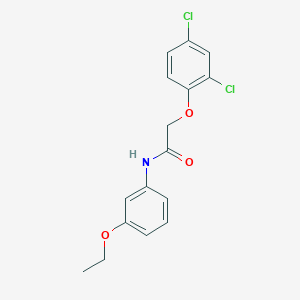
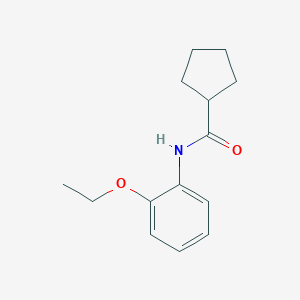

![N-(3-ethoxyphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B290915.png)




